molecular formula C6H9NO4 B582747 dimethyl (2S)-aziridine-1,2-dicarboxylate CAS No. 153381-07-8

dimethyl (2S)-aziridine-1,2-dicarboxylate

Cat. No.: B582747
CAS No.: 153381-07-8
M. Wt: 159.141
InChI Key: YZULKNOJBPGTRO-LRYVRFSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dimethyl (2S)-aziridine-1,2-dicarboxylate is a chiral aziridine derivative with significant importance in organic synthesis and medicinal chemistry. This compound is characterized by its aziridine ring, which is a three-membered nitrogen-containing ring, and two ester groups attached to the carbon atoms adjacent to the nitrogen atom. The (S)-configuration indicates the specific stereochemistry of the molecule, which is crucial for its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

dimethyl (2S)-aziridine-1,2-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of α-substituted β-keto esters with arylsulfonyloxycarbamates in the presence of an inorganic base such as calcium oxide.

Another method involves the use of diethyl-2-oxomalonate, which undergoes a series of transformations to yield the desired aziridine compound. This process includes oxidative-elimination reactions and Wittig olefination reactions to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

dimethyl (2S)-aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom, leading to the formation of substituted aziridines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxaziridines, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aziridines with different functional groups.

Scientific Research Applications

dimethyl (2S)-aziridine-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (2S)-aziridine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. This reactivity is crucial for its role in enzyme inhibition and the synthesis of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

dimethyl (2S)-aziridine-1,2-dicarboxylate is unique due to its specific (S)-configuration and the presence of two ester groups, which influence its reactivity and interaction with biological systems. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

153381-07-8

Molecular Formula

C6H9NO4

Molecular Weight

159.141

IUPAC Name

dimethyl (2S)-aziridine-1,2-dicarboxylate

InChI

InChI=1S/C6H9NO4/c1-10-5(8)4-3-7(4)6(9)11-2/h4H,3H2,1-2H3/t4-,7?/m0/s1

InChI Key

YZULKNOJBPGTRO-LRYVRFSDSA-N

SMILES

COC(=O)C1CN1C(=O)OC

Synonyms

1,2-Aziridinedicarboxylicacid,dimethylester,(S)-(9CI)

Origin of Product

United States

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